molecular formula C11H9FN4O B4423210 1-(2-Fluorophenyl)-3-pyrazin-2-ylurea

1-(2-Fluorophenyl)-3-pyrazin-2-ylurea

Cat. No.: B4423210
M. Wt: 232.21 g/mol
InChI Key: QEQHADLHUNANPS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-pyrazin-2-ylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a fluorophenyl group attached to a pyrazinylurea moiety, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-pyrazin-2-ylurea typically involves the reaction of 2-fluoroaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl-pyrazinylurea compounds.

Scientific Research Applications

1-(2-Fluorophenyl)-3-pyrazin-2-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can enhance binding affinity and selectivity, while the pyrazinylurea moiety can modulate the compound’s overall activity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-pyrazin-2-ylurea can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure, leading to distinct biological activities.

    1-(4-Fluorophenyl)piperazine: Similar to the above but with the fluorine atom in a different position, affecting its chemical reactivity and biological properties.

    2-Fluorophenylurea: Lacks the pyrazinyl group, resulting in different chemical and biological characteristics.

The uniqueness of this compound lies in its combination of the fluorophenyl and pyrazinylurea moieties, which confer specific chemical reactivity and potential biological activities that are distinct from those of its analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O/c12-8-3-1-2-4-9(8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQHADLHUNANPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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